柠檬酸三钠二水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

柠檬酸钠二水合物是柠檬酸的钠盐,呈白色结晶粉末或颗粒状结晶。 它在潮湿空气中略微潮解,易溶于水,几乎不溶于醇 。 它具有类似于柠檬酸的酸味,通常用作碱化剂,以中和血液和尿液中过量的酸 。

科学研究应用

柠檬酸钠二水合物在科学研究中具有广泛的应用:

作用机制

柠檬酸钠二水合物通过中和血液和尿液中过量的酸来发挥作用,从而提高 pH 值。 它螯合游离钙离子,防止它们与组织因子和凝血因子 VIIa 形成络合物,从而抑制凝血因子 X 的活化和凝血级联的外部启动 。这种机制使其成为有效的抗凝剂和碱化剂。

类似化合物:

柠檬酸: 柠檬酸钠二水合物的母体化合物,类似地用作缓冲剂和螯合剂.

无水柠檬酸钠: 与柠檬酸钠二水合物类似,但没有水分子,在类似的应用中使用.

柠檬酸钾: 另一种柠檬酸盐,用作碱化剂和治疗肾结石.

独特性: 柠檬酸钠二水合物因其特定的水合状态而独一无二,这种状态影响其溶解度和反应性。 它能够与金属离子形成稳定的络合物,以及它作为缓冲剂的作用,使其在各种科学和工业应用中特别有价值 .

生化分析

Biochemical Properties

Trisodium citrate dihydrate plays a crucial role in biochemical reactions. It acts as a buffering agent or acidity regulator, resisting changes in pH . This property is particularly important in maintaining the pH balance in biological systems. Trisodium citrate dihydrate can interact with various enzymes and proteins within the body. For instance, it has been found to enhance the production of a bioactive compound called andrimid, which has significant pharmaceutical potential .

Cellular Effects

The effects of trisodium citrate dihydrate on cells and cellular processes are diverse. It has been used to relieve discomfort in urinary-tract infections, such as cystitis, to reduce the acidosis seen in distal renal tubular acidosis, and can also be used as an osmotic laxative . It influences cell function by neutralizing excess acid in the blood and urine .

Molecular Mechanism

At the molecular level, trisodium citrate dihydrate exerts its effects through various mechanisms. One of the key mechanisms is through the chelation of free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trisodium citrate dihydrate can change over time. For instance, the dehydration processes of trisodium citrate dihydrate were investigated using thermogravimetry (TG), differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). It was found that the temperature of dehydration of trisodium citrate dihydrate was at 430.99 K .

Metabolic Pathways

Trisodium citrate dihydrate is involved in key metabolic pathways. This cycle is essential for the oxidative metabolism of glucose and other simple sugars .

Transport and Distribution

Given its solubility in water , it can be inferred that it is likely to be distributed throughout the body via the bloodstream.

准备方法

合成路线和反应条件: 柠檬酸钠二水合物可以通过柠檬酸与氢氧化钠或碳酸钠反应合成。反应通常涉及将柠檬酸溶解在水中,并在保持温度在 20 到 30 摄氏度之间的情况下逐渐添加氢氧化钠或碳酸钠。 将溶液的 pH 值调节到 7.5 到 9.0 的范围 。

工业生产方法: 在工业环境中,柠檬酸钠二水合物是通过盐形成反应,然后通过溶剂析出结晶来生产的。该过程涉及将盐形成剂溶解在水中,添加柠檬酸并控制反应温度。 然后通过添加溶剂析出剂并控制结晶温度在 20 到 75 摄氏度之间来使所得溶液结晶 。

反应类型:

常用试剂和条件:

主要生成产物:

相似化合物的比较

Citric Acid: The parent compound of sodium citrate dihydrate, used similarly as a buffering and chelating agent.

Sodium Citrate Anhydrous: Similar to sodium citrate dihydrate but without water molecules, used in similar applications.

Potassium Citrate: Another citrate salt used as an alkalinizing agent and in the treatment of kidney stones.

Uniqueness: Sodium citrate dihydrate is unique due to its specific hydration state, which affects its solubility and reactivity. Its ability to form stable complexes with metal ions and its role as a buffering agent make it particularly valuable in various scientific and industrial applications .

属性

CAS 编号 |

6132-04-3 |

|---|---|

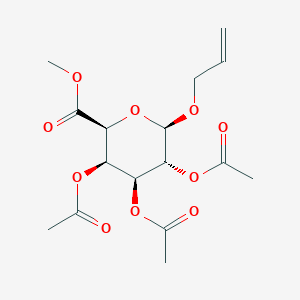

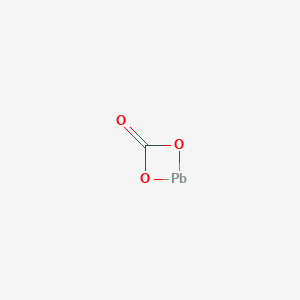

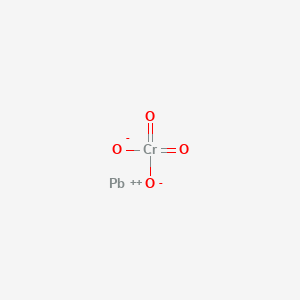

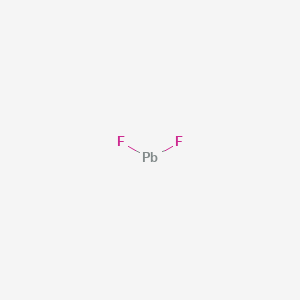

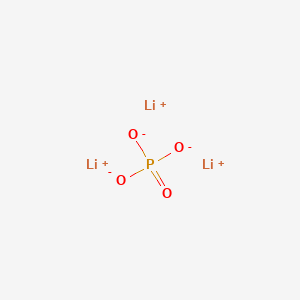

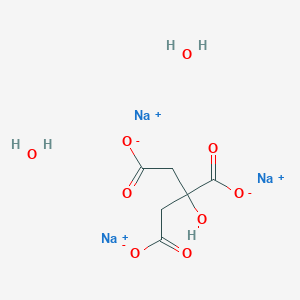

分子式 |

C6H10NaO8 |

分子量 |

233.13 g/mol |

IUPAC 名称 |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;dihydrate |

InChI |

InChI=1S/C6H8O7.Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI 键 |

OAGSFHDUINSAMQ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.[Na+].[Na+].[Na+] |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Na] |

| 6132-04-3 | |

物理描述 |

Pellets or Large Crystals White odorless solid; [Merck Index] Colorless odorless crystalline powder; [Alfa Aesar MSDS] WHITE SOLID IN VARIOUS FORMS. |

相关CAS编号 |

6132-05-4 6858-44-2 |

溶解度 |

Solubility in water, g/100ml: 77 |

同义词 |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

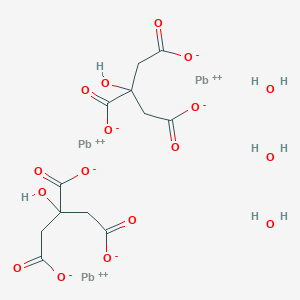

Q1: How does trisodium citrate dihydrate function as a chelator of divalent metal cations?

A1: Trisodium citrate dihydrate acts as a chelating agent by forming stable complexes with divalent metal cations such as Mg2+, Ca2+, Mn2+, Fe2+, and Zn2+ [, ]. The citrate ion's multiple carboxyl and hydroxyl groups can bind to these cations, effectively sequestering them from the surrounding environment.

Q2: What are the downstream effects of trisodium citrate dihydrate's chelating action in biological systems?

A2: In biological systems, trisodium citrate dihydrate's chelation of divalent cations can have various effects. For instance, it can inhibit the production of certain bacteriocins, such as gassericin T, by probiotic bacteria like Lactobacillus gasseri [, ]. This inhibition is concentration-dependent and can be reversed by adding trisodium citrate dihydrate to the media [, ].

Q3: How does the presence of trisodium citrate dihydrate influence the crystallization of calcium carbonate?

A3: Trisodium citrate dihydrate can influence the polymorphism of calcium carbonate crystals. Research shows that adding it during calcium carbonate synthesis using gypsum as a raw material leads to the formation of single calcite calcium carbonate crystals []. This suggests a role in controlling nucleation and crystal growth processes.

Q4: What is the molecular formula and weight of trisodium citrate dihydrate?

A4: The molecular formula of trisodium citrate dihydrate is Na3C6H5O7·2H2O. Its molecular weight is 294.10 g/mol.

Q5: Are there any spectroscopic data available that can be used to characterize trisodium citrate dihydrate?

A5: While specific spectroscopic data from the provided papers aren't detailed, trisodium citrate dihydrate can be characterized using various spectroscopic techniques. These include:

Q6: How does the stability of trisodium citrate dihydrate compare to that of sodium bicarbonate in oral rehydration solutions?

A6: Trisodium citrate dihydrate offers improved stability compared to sodium bicarbonate in oral rehydration solutions [, ]. This enhanced stability translates to a longer shelf-life for ORS formulations containing trisodium citrate dihydrate.

Q7: Can trisodium citrate dihydrate act as a catalyst in organic synthesis?

A7: Yes, trisodium citrate dihydrate has been explored as a catalyst in organic synthesis. For example, it efficiently catalyzes the one-pot pseudo-four component synthesis of fully functionalized pyridine derivatives from aromatic aldehydes, malononitrile, and thiols in aqueous ethanol [].

Q8: What are the advantages of using trisodium citrate dihydrate as a catalyst in this reaction?

A8: Trisodium citrate dihydrate offers several advantages as a catalyst in this reaction, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。